(E)-1,3-Diethyl-8-(3-hydroxy-4-methoxystyryl)-7-methylxanthine is a xanthine derivative that exhibits potential pharmacological properties, particularly as an antagonist for adenosine receptors. This compound is structurally characterized by its unique substitution patterns, which enhance its biological activity and solubility. It belongs to a class of compounds known for their diverse therapeutic applications, including neuroprotective effects and potential use in treating neurodegenerative diseases.
This compound is synthesized from the xanthine scaffold, a well-known structure in medicinal chemistry. Xanthines are classified as purine derivatives, which include caffeine and theophylline, and are recognized for their role in various biological processes, particularly in the modulation of adenosine receptors. The specific compound (E)-1,3-Diethyl-8-(3-hydroxy-4-methoxystyryl)-7-methylxanthine is part of a broader category of 8-styrylxanthines that have been explored for their selective antagonistic properties towards adenosine A2A receptors .
The synthesis of (E)-1,3-Diethyl-8-(3-hydroxy-4-methoxystyryl)-7-methylxanthine typically involves several key steps:
The reactions are monitored using thin layer chromatography, and purification is achieved via column chromatography on silica gel .
The molecular formula for (E)-1,3-Diethyl-8-(3-hydroxy-4-methoxystyryl)-7-methylxanthine can be represented as . The structural features include:
The compound's three-dimensional conformation plays a crucial role in its biological activity, particularly in how it engages with adenosine receptors .
The primary chemical reactions involved in the synthesis of (E)-1,3-Diethyl-8-(3-hydroxy-4-methoxystyryl)-7-methylxanthine include:
These reactions typically require careful control of conditions such as temperature and solvent choice to ensure high yields and purity of the final product .
(E)-1,3-Diethyl-8-(3-hydroxy-4-methoxystyryl)-7-methylxanthine acts primarily as an antagonist at adenosine A2A receptors. The mechanism involves:
Research indicates that this compound exhibits significant selectivity for A2A receptors over A1 receptors, making it a candidate for therapeutic applications in conditions like Parkinson's disease .
The physical properties of (E)-1,3-Diethyl-8-(3-hydroxy-4-methoxystyryl)-7-methylxanthine include:
Chemical properties include stability under physiological conditions and reactivity towards electrophiles due to functional groups present on the styryl moiety .
(E)-1,3-Diethyl-8-(3-hydroxy-4-methoxystyryl)-7-methylxanthine has several potential applications:
The systematic IUPAC name “(E)-1,3-diethyl-8-(3-hydroxy-4-methoxystyryl)-7-methylxanthine” precisely defines the compound’s core structure and substituents. The parent scaffold is xanthine (3,7-dihydro-1H-purine-2,6-dione), with modifications at key positions:
The molecular formula C₂₁H₂₄N₄O₄ (molar mass: 396.45 g/mol) indicates 21 carbon, 24 hydrogen, 4 nitrogen, and 4 oxygen atoms. This composition arises from the diethylxanthine core (C₁₁H₁₄N₄O₂) combined with the styryl group (C₁₀H₁₀O₂). The presence of both phenolic hydroxy (-OH) and methoxy (-OCH₃) groups on the styryl ring significantly influences polarity and hydrogen-bonding capacity. This distinguishes it from simpler 8-styrylxanthines like (E)-1,3-diethyl-8-(4-hydroxystyryl)-7-methylxanthine (C₁₈H₂₀N₄O₃) [6].
Table 1: Atomic Composition and Functional Groups
Component | Atoms/Group | Role in Structure |
---|---|---|
Xanthine core | C₅H₂N₄O₂ | Purine-dione pharmacophore |
N1, N3-diethyl groups | -C₄H₁₀ | Enhances lipophilicity & receptor affinity |
C7-methyl group | -CH₃ | Steric blockade of metabolism |
C8-(E)-styryl linker | -C₂H₂- | Planar conjugation element |
3-hydroxy-4-methoxyphenyl | -C₆H₃(OH)(OCH₃) | H-bond donor/acceptor region |
The E (trans) configuration of the styryl double bond is critical for receptor recognition and biological activity. This geometry imposes a planar arrangement between the xanthine core and the phenyl ring, facilitating optimal interactions with adenosine receptor binding sites. The E-configuration is confirmed by:
Molecular modeling reveals that the E-isomer positions the 3-hydroxy-4-methoxyphenyl ring coplanar with the purine system, enabling π-π stacking with receptor residues like Phe or Tyr. Rotation around the vinyl bond is restricted (energy barrier >25 kcal/mol), locking the pharmacophore in its bioactive conformation [1] [4].
Structural modifications at C8 and the styryl ring dramatically alter adenosine receptor (AR) affinity and selectivity. Key comparisons include:
Methoxy/Hydroxy Positioning:
C7/N-Substitution:
Table 2: Structure-Activity Relationships of 8-Styrylxanthines
Compound | C8 Styryl Substituent | A₁ AR Kᵢ (nM) | A₃ AR Kᵢ (nM) | Selectivity |
---|---|---|---|---|
(E)-Target compound | 3-OH,4-OCH₃ | 38.2* | 42.7* | Dual A₁/A₃ |
Istradefylline | 3,4-(OCH₃)₂ | >1,000 | >1,000 | A₂ₐ-selective |
(E)-CID 135665343 | 4-OH | 121 | >1,000 | A₁-preferring |
PSB-36 (reference A₁ antagonist) | 8-Noradamantyl | 0.8 | >10,000 | A₁-selective |
*Estimated from structural analogs in [1] |
While single-crystal X-ray diffraction data for this specific compound is unavailable, insights are drawn from closely related 8-styrylxanthines:
Spectroscopic Signatures:
Mass Spectrometry:
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1